molecular formula C14H16N2O4S B13232373 5-(Ethoxycarbonyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid

5-(Ethoxycarbonyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid

Cat. No.: B13232373
M. Wt: 308.35 g/mol
InChI Key: WWVKNUSYXJXSGT-UHFFFAOYSA-N
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Description

5-(Ethoxycarbonyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid is a heterocyclic compound featuring a thiazolo[5,4-b]pyridine core. This structure is characterized by:

  • Substituents:
    • Ethoxycarbonyl (COOEt) at position 5: A polar ester group that may influence solubility and metabolic stability.
    • Methyl group at position 4: A compact hydrophobic substituent contributing to steric effects.
    • Isopropyl (propan-2-yl) group at position 6: A branched alkyl group that increases lipophilicity and may enhance membrane permeability.
    • Carboxylic acid at position 3: A hydrophilic functional group capable of hydrogen bonding and salt formation.

Properties

Molecular Formula

C14H16N2O4S

Molecular Weight

308.35 g/mol

IUPAC Name

5-ethoxycarbonyl-4-methyl-6-propan-2-yl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C14H16N2O4S/c1-5-20-14(19)9-7(4)8-11(13(17)18)16-21-12(8)15-10(9)6(2)3/h6H,5H2,1-4H3,(H,17,18)

InChI Key

WWVKNUSYXJXSGT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1C)C(=NS2)C(=O)O)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethoxycarbonyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of hydrazonoyl halides with pyridine derivatives under specific conditions . The reaction conditions often include the use of ethanol and triethylamine as solvents and catalysts, respectively .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Ethoxycarbonyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(Ethoxycarbonyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Ethoxycarbonyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) activity, which plays a crucial role in cell growth and survival . The compound binds to the active site of the enzyme, preventing its normal function and leading to reduced cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with the target molecule. Key differences in substituents, ring systems, and physicochemical properties are highlighted:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Implications References
Target Compound Thiazolo[5,4-b]pyridine 5-COOEt, 4-CH₃, 6-(propan-2-yl), 3-COOH C₁₆H₁₈N₂O₄S 334.39 Sulfur in thiazole enhances electron delocalization; carboxylic acid and ester groups balance polarity.
Ethyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate Thiazolo[5,4-b]pyridine 5-COOEt, 3-CH₂NH₂, 4-CH₃, 6-(propan-2-yl) C₁₄H₁₉N₃O₂S 293.38 Aminomethyl group introduces basicity; potential for protonation or hydrogen bonding.
6-Chloro-3-methyl-[1,2]thiazolo[5,4-b]pyridine Thiazolo[5,4-b]pyridine 6-Cl, 3-CH₃ C₇H₅ClN₂S 184.64 Chlorine substituent increases electronegativity and may improve metabolic stability.
3-Phenyl-6-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid Oxazolo[5,4-b]pyridine 3-Ph, 6-(propan-2-yl), 4-COOH C₁₇H₁₆N₂O₃ 296.32 Oxazole (O vs. S) reduces electron delocalization; phenyl group increases lipophilicity.
6-(Furan-2-yl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid Oxazolo[5,4-b]pyridine 6-furan, 3-(propan-2-yl), 4-COOH C₁₅H₁₄N₂O₄ 286.28 Furan introduces π-π stacking potential; oxazole reduces sulfur-related reactivity.
6-Ethyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid Oxazolo[5,4-b]pyridine 6-CH₂CH₃, 3-(propan-2-yl), 4-COOH C₁₂H₁₄N₂O₃ 234.25 Ethyl group increases steric bulk compared to methyl; lower molecular weight may improve solubility.

Key Observations:

Core Heterocycle Differences: Thiazolo vs. Oxazolo analogs (e.g., ) may display reduced reactivity but improved metabolic stability .

Substituent Effects: Ethoxycarbonyl vs. However, it may undergo hydrolysis to the acid form in vivo . Isopropyl Group: Recurrent in multiple compounds (e.g., target compound, ), this group optimizes lipophilicity without excessive steric hindrance .

Aromatic vs. Alkyl Groups: Phenyl () and furyl () substituents enable π-π stacking, whereas alkyl groups (e.g., ethyl in ) prioritize hydrophobic interactions .

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